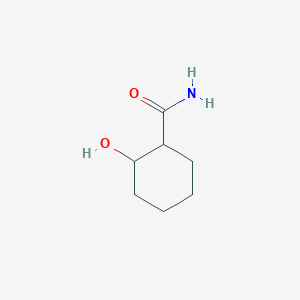

2-Hydroxycyclohexanecarboxamide

Descripción

Contextual Overview of Cyclohexanecarboxamide (B73365) Derivatives in Academic Research

Cyclohexanecarboxamide derivatives are a class of organic compounds characterized by a cyclohexane (B81311) ring attached to a carboxamide group. This structural motif has proven to be a valuable framework in various areas of chemical and pharmaceutical research. The inherent conformational flexibility of the cyclohexane ring, coupled with the hydrogen bonding capabilities of the amide functional group, allows for a diverse range of molecular interactions.

In academic research, these derivatives are investigated for a multitude of potential applications. For instance, some have been explored as intermediates in the synthesis of more complex molecules. mdpi.com The reactivity of the amide and the potential for substitution on the cyclohexane ring make them versatile building blocks. Furthermore, the incorporation of a cyclohexanecarboxamide core into larger molecules can influence their pharmacokinetic and pharmacodynamic properties.

Significance of 2-Hydroxycyclohexanecarboxamide as a Chemical Scaffold

The introduction of a hydroxyl group at the 2-position of the cyclohexane ring, creating this compound, significantly enhances the chemical and biological potential of the parent scaffold. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. nih.gov This strategic placement of the hydroxyl group introduces a new site for hydrogen bonding and potential further chemical modification, thereby expanding the accessible chemical space for drug discovery and other applications.

The presence of both a hydroxyl and a carboxamide group allows for the formation of intramolecular hydrogen bonds, which can influence the compound's conformation and its interaction with biological targets. This structural feature is of particular interest in the design of molecules with specific three-dimensional arrangements to fit into the binding sites of proteins and other macromolecules.

Derivatives of this compound have been synthesized and investigated for their biological activities. For example, N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides, which can be synthesized from cyclohexene (B86901) oxide, have shown pronounced antiarrhythmic activity with low toxicity in preliminary studies. researchgate.net This highlights the potential of the 2-hydroxycyclohexylamide core in the development of new therapeutic agents.

The exploration of such scaffolds is a cornerstone of modern medicinal chemistry, where the systematic modification of a core structure allows for the fine-tuning of biological activity and the development of compounds with improved efficacy and selectivity. nih.gov

Chemical and Physical Properties

| Property | Value (for Cyclohexanecarboxamide) |

| Molecular Formula | C7H13NO |

| Molecular Weight | 127.18 g/mol |

| IUPAC Name | cyclohexanecarboxamide |

| Synonyms | Hexahydrobenzamide, Cyclohexylcarboxamide |

| Physical State | Solid |

| Data sourced from PubChem CID 14283 nih.gov |

The addition of a hydroxyl group to form this compound would increase the molecular weight and polarity of the molecule, likely affecting its melting point, boiling point, and solubility.

Synthesis and Reactivity

The synthesis of this compound derivatives can be achieved through various synthetic routes. One reported method involves the ring-opening of cyclohexene oxide with N,N-dialkylethane-1,2-diamines, followed by N,O-acylation to yield N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides. researchgate.net This approach highlights the utility of epoxides as starting materials for accessing 2-hydroxylated cyclohexane structures.

The reactivity of this compound is dictated by its functional groups: the hydroxyl group, the amide, and the cyclohexane ring. The hydroxyl group can undergo esterification, etherification, and oxidation reactions. The amide group can be hydrolyzed under acidic or basic conditions and can also participate in hydrogen bonding. The cyclohexane ring can potentially undergo reactions such as halogenation, though this is less common for this specific derivative.

Applications in Research

The primary research interest in this compound and its derivatives lies in their potential biological activities. The structural similarity to other biologically active molecules, such as salicylanilides (N-substituted hydroxybenzamides), suggests potential for a range of pharmacological effects. nih.gov Salicylanilides are known to exhibit antibacterial, antimycobacterial, and herbicidal properties. nih.gov

The investigation into related structures, such as 2-hydroxynaphthalene-1-carboxanilides, has revealed antibacterial and antimycobacterial activity. nih.gov This suggests that the 2-hydroxy-carboxamide motif could be a key pharmacophore for antimicrobial drug discovery. The amide linkage is a common feature in many antibacterial drugs. nih.gov

Furthermore, the general class of cyclohexanecarboxamide derivatives has been explored for various biological activities, including their use as insecticides, fungicides, and herbicides. mdpi.com While these applications are not specific to the 2-hydroxy derivative, they underscore the broad potential of this chemical class.

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxycyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(10)5-3-1-2-4-6(5)9/h5-6,9H,1-4H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAHCVLOLCHGMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305101 | |

| Record name | 2-Hydroxycyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344250-00-6 | |

| Record name | 2-Hydroxycyclohexanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344250-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxycyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxycyclohexanecarboxamide and Its Analogues

Chemoenzymatic Approaches to Enantio- and Diastereoselective Synthesis

The demand for enantiomerically pure compounds has driven the development of chemoenzymatic methods, which combine the selectivity of biological catalysts with the practicality of chemical synthesis. nih.govresearchgate.net These approaches are particularly effective for creating chiral molecules like 2-Hydroxycyclohexanecarboxamide with high precision.

A prominent chemoenzymatic route involves the use of a multi-enzyme system in a biocatalytic cascade. This process can start from a keto nitrile precursor.

Detailed Research Findings: Enzymatic platforms have been developed that utilize a combination of ketone reductases (KREDs) and nitrile hydratases to achieve the enantioselective synthesis of specific isomers, such as (1R,2S)-2-hydroxycyclohexanecarboxamide. The process typically involves the highly selective bioreduction of a keto nitrile to a cyanohydrin, followed by the enzymatic hydration of the nitrile group to an amide. This cascade can be performed in a single pot under controlled conditions of pH (6.5–7.5) and temperature (25–30°C). Optimization strategies, including the use of continuous flow reactors and high-throughput screening, have been employed to improve reaction efficiency and minimize the formation of by-products. The final product can be purified using standard techniques like column chromatography or recrystallization to achieve high purity levels (>95%).

Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method takes advantage of the ability of enzymes to selectively react with only one enantiomer.

Detailed Research Findings: For the synthesis of chiral this compound, resolution techniques can be applied to chiral precursors like racemic 2-hydroxy carboxylic acids or their esters. fao.org Hydrolase enzymes, such as lipases, are commonly employed for this purpose. fao.orgnih.gov For instance, the enzymatic oxidation of racemic 2-hydroxy acids to their corresponding 2-oxo acids using glycolate (B3277807) oxidase from spinach has been shown to be highly enantioselective, providing a method to obtain enantiomerically pure (R)-2-hydroxy acids. capes.gov.br Another approach is the kinetic resolution of racemic substrates through enzyme-catalyzed acetylation of the hydroxyl group. nih.gov The efficiency of these enzymatic processes can be enhanced through techniques like enzyme immobilization, which allows for easier recovery and reuse of the biocatalyst, contributing to a more sustainable and economically viable process. nih.gov

Classical Organic Synthesis Pathways

Traditional organic synthesis remains a cornerstone for the production of this compound, offering a variety of routes that can be adapted to produce different analogues.

The formation of the amide bond is a fundamental transformation in the synthesis of this compound. The amide functional group is known for its polarity, stability, and diverse conformations. taylorfrancis.com

Detailed Research Findings: A direct approach involves the amidation of a 2-hydroxycyclohexanecarboxylic acid derivative. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride. wikipedia.org The activated species is then reacted with an amine source, such as ammonia (B1221849) or hydroxylamine, to form the amide bond. The reaction of cis-cyclohexane-1,2-dicarboxylic anhydride (B1165640) with substituted anilines can lead to the formation of open-chain amide carboxylic acids. nih.gov Advances in synthetic methodology have also focused on greener approaches to direct amidation, utilizing organo- and boron-based catalysts as well as heterogeneous catalytic systems to improve efficiency and reduce waste. taylorfrancis.com

The position and stereochemistry of the hydroxyl group on the cyclohexane (B81311) ring are critical determinants of the final compound's properties. The cyclohexane ring can adopt various conformations, with the chair conformation being the most stable as it minimizes both angle and torsional strain. makingmolecules.comyoutube.comyoutube.com The substituents on the ring can be in either axial or equatorial positions, and the relative orientation of two substituents (cis or trans) is a key stereochemical feature. makingmolecules.com

Detailed Research Findings: The hydroxyl group can be introduced through various methods, including the direct hydroxylation of a cyclohexane carboxylic acid derivative. A multi-step approach could involve the reaction of 2-hydroxy-methyl-cyclohexanone with a Grignard reagent, followed by oxidation to yield a 2-hydroxy-cyclohexanecarboxylic acid. google.com

Achieving stereocontrol is a significant challenge. Iridium-catalyzed hydrogen borrowing reactions of methyl ketones with 1,5-diols have been shown to produce multisubstituted cyclohexanes with high levels of stereocontrol. acs.org The stereochemistry at different positions on the newly formed ring is influenced by factors such as equilibration and the chirality of the starting materials. For instance, using an enantioenriched diol with a stereocenter at the γ-position can effectively transfer its chiral information to the new stereogenic centers on the cyclohexane ring. acs.org

Complex target molecules like this compound often require multi-step synthetic sequences starting from readily available functionalized cyclohexane intermediates. chegg.comrsc.org

Stereocontrolled Synthesis and Chiral Pool Strategies

The synthesis of specific stereoisomers of this compound is a critical area of research, driven by the distinct biological activities often exhibited by different enantiomers and diastereomers. Methodologies to achieve this stereocontrol can be broadly categorized into strategies involving asymmetric catalysis, the use of chiral auxiliaries, and chiral pool synthesis. These approaches aim to control the relative and absolute configuration of the two stereocenters at positions 1 and 2 of the cyclohexane ring.

A key challenge in the synthesis of this compound is the establishment of the desired cis or trans relationship between the hydroxyl and carboxamide groups, as well as the selection of a specific enantiomer. Diastereoselective and enantioselective methods are therefore paramount.

One established strategy for achieving high diastereoselectivity in related cyclohexane systems is through catalytic hydrogenation using a chiral auxiliary. For instance, the hydrogenation of an unsaturated precursor can be directed by a chiral group, leading to the preferential formation of one diastereomer. In a study on the synthesis of (1S,2R)-2-methylcyclohexane carboxylic acid, a diastereomeric excess of up to 96% was achieved using supported rhodium and ruthenium catalysts. nih.gov The chiral auxiliary, in this case, a pyroglutamate (B8496135) derivative, effectively shielded one face of the aromatic ring, leading to a cis hydrogenation product. nih.gov This principle can be extended to the synthesis of this compound, where a chiral auxiliary attached to the carboxamide nitrogen could direct the stereoselective reduction of a cyclohexene (B86901) precursor.

Chiral pool synthesis represents another powerful strategy, utilizing readily available enantiopure starting materials, such as carbohydrates or amino acids, to construct complex chiral molecules. elsevierpure.com This approach embeds the desired stereochemistry from the outset, avoiding the need for chiral separations or asymmetric reactions at later stages. For example, monosaccharides with their inherent stereocenters can be transformed through a series of regio- and stereoselective reactions to form carbocyclic structures like this compound. elsevierpure.com

The use of chiral oxazolidinones as auxiliaries has proven highly effective in the asymmetric hydroxylation of carbonyl compounds, a key step that could be adapted for the synthesis of this compound. researchgate.net In this methodology, a chiral oxazolidinone is attached to a carboxylic acid precursor, and the resulting chiral imide is enolized and then treated with an electrophilic hydroxylating agent. researchgate.net This approach has been shown to yield products with very high enantiomeric excesses (98–99% ee). researchgate.net

The table below outlines representative chiral auxiliaries and catalysts that could be employed in the stereocontrolled synthesis of this compound and its analogues, based on successful applications in similar systems.

| Chiral Auxiliary/Catalyst System | Potential Application in Synthesis | Achieved Selectivity in Analogous Systems |

| (S)-Alkyl-N-(2-methylbenzoyl)pyroglutamates with Rh/C or Ru/C | Diastereoselective hydrogenation of a cyclohexene precursor | Up to 96% diastereomeric excess |

| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric hydroxylation of a cyclohexane carboxylate precursor | Up to 98-99% enantiomeric excess |

| Palladium catalysts with chiral phosphine (B1218219) ligands | Catalytic ring-opening aminolysis of bicyclic lactones | High diastereoselectivity |

Furthermore, palladium-catalyzed reactions have been developed for the stereocontrolled synthesis of related hydroxy-amide structures. For example, the deconstructive amination of bridged δ-lactam-γ-lactones under palladium catalysis yields highly decorated 3-hydroxy-2-piperidinone carboxamides with high diastereoselectivity. nih.govrsc.org This type of skeletal remodeling strategy could potentially be adapted to cyclohexane-based systems to generate stereochemically defined this compound derivatives. nih.govrsc.org

The choice of solvent and catalyst system is critical for achieving high stereoselectivity. In the palladium-catalyzed aminolysis mentioned above, 2-methyltetrahydrofuran (B130290) (2-MeTHF) was identified as the optimal solvent, and a combination of Pd(TFA)₂ and PPh₃ proved to be the most effective catalyst system. nih.gov

The following table summarizes various synthetic strategies and their potential for controlling the stereochemistry of this compound.

| Synthetic Strategy | Key Reagents/Catalysts | Stereochemical Control |

| Diastereoselective Hydrogenation | Chiral auxiliary (e.g., pyroglutamate), Rh/C, Ru/C | Controls relative stereochemistry (cis/trans) |

| Asymmetric Hydroxylation | Chiral auxiliary (e.g., oxazolidinone), NaN(Me₃Si)₂, 2-(phenylsulfonyl)-3-phenyloxaziridine | Controls absolute stereochemistry at the hydroxyl-bearing carbon |

| Chiral Pool Synthesis | Enantiopure starting materials (e.g., carbohydrates) | Pre-defines absolute stereochemistry |

| Catalytic Deconstructive Aminolysis | Palladium catalyst (e.g., Pd(TFA)₂), phosphine ligand (e.g., PPh₃) | Controls relative and potentially absolute stereochemistry |

Chemical Reactivity and Transformations

Reactions Involving the Hydroxyl Functionality

The secondary alcohol of 2-Hydroxycyclohexanecarboxamide is a site for several important chemical reactions.

Oxidation Reactions

The secondary alcohol group in this compound can be oxidized to a ketone, yielding 2-oxocyclohexanecarboxamide. This transformation typically requires the use of oxidizing agents commonly employed for the conversion of secondary alcohols to ketones. While specific studies on the oxidation of this compound are not prevalent, the general principles of alcohol oxidation can be applied. For instance, reagents like chromic acid (H2CrO4) or pyridinium (B92312) chlorochromate (PCC) are effective for this type of transformation. The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon to which it is attached.

It's important to note that harsh oxidation conditions could potentially lead to the cleavage of the cyclohexane (B81311) ring or further reactions involving the amide group. Therefore, the choice of oxidant and reaction conditions is crucial for achieving the desired product selectively.

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the carbon bearing the hydroxyl group, it must first be converted into a better leaving group. This can be achieved by protonation of the hydroxyl group in the presence of a strong acid, forming a good leaving group (water). However, this approach can be limited, especially with secondary alcohols, due to the potential for competing elimination reactions. pearson.com

A more common strategy involves converting the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. Once converted, a variety of nucleophiles can displace the sulfonate group via an SN2 reaction. chemistrysteps.com The stereochemistry of this reaction is important; the nucleophile will attack from the side opposite to the leaving group, resulting in an inversion of configuration at the reaction center. chemistrysteps.com The accessibility of the carbon atom to the incoming nucleophile and steric hindrance are key factors influencing the rate of these reactions. chemistrysteps.com

Esterification Processes

The hydroxyl group of this compound can react with a carboxylic acid or its derivative to form an ester. youtube.com The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium reaction, and to favor the formation of the ester, an excess of the alcohol or the removal of water as it is formed is often employed. masterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.commasterorganicchemistry.com After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting protonated ester yields the final product. masterorganicchemistry.com

Alternatively, more reactive acylating agents like acid chlorides or acid anhydrides can be used for esterification, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. libretexts.org

Reactions Involving the Amide Functionality

The amide group of this compound also undergoes a range of chemical transformations.

Hydrolysis Reactions

Amides can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions. unizin.orglibretexts.org This reaction involves the cleavage of the carbon-nitrogen bond of the amide. unizin.org

Acidic Hydrolysis : In the presence of a strong acid and heat, the amide is hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgyoutube.com The mechanism involves the protonation of the amide's carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. youtube.com

Basic Hydrolysis (Saponification) : Heating the amide with a strong base, such as sodium hydroxide (B78521), results in the formation of a carboxylate salt and ammonia (B1221849). libretexts.orgyoutube.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. youtube.com

The hydrolysis of amides is generally a slower process compared to the hydrolysis of esters and requires more forcing conditions. libretexts.org

N-Substitution and Derivatization Reactions

The nitrogen atom of the amide in this compound can undergo substitution reactions, although this is less common than reactions at the carbonyl carbon. The hydrogen atoms attached to the nitrogen can be replaced by alkyl or other functional groups. Alkylation of amides can be challenging and often requires strong bases to deprotonate the amide first, forming an amidate anion which then acts as a nucleophile.

Derivatization of the amide group is a common strategy in medicinal chemistry and materials science to modify the properties of the parent molecule. For instance, the amide nitrogen can be part of a cyclization reaction to form heterocyclic structures.

Cyclohexane Ring Transformations and Functionalization

The cyclohexane ring of this compound is a scaffold that can be further modified to introduce new functional groups, thereby altering the molecule's properties. The reactivity of the cyclohexane ring is influenced by the existing substituents and the conformational dynamics of the ring system.

Recent advances in C-H functionalization offer powerful tools for the direct modification of saturated carbocycles. nih.gov For instance, methods for the transannular γ-C–H arylation of cycloalkane carboxylic acids have been developed. nih.gov Although this specific reaction has been demonstrated on α-substituted cyclohexane carboxylic acids, the principles could potentially be adapted for the functionalization of the cyclohexane ring in derivatives of this compound. nih.gov Such reactions would allow for the introduction of aryl groups at positions remote from the primary functional groups.

The stereochemistry of the substituents on the cyclohexane ring plays a crucial role in its reactivity. Studies on the geometric isomers of 1,2-cyclohexanecarboxylic acid amide have shown that the cis and trans isomers exhibit different dynamic behaviors and reactivity. nih.gov The trans isomer, with its diequatorial substituents, can experience steric repulsion that leads to a more dynamic interconversion between chair and twisted boat conformations. nih.gov This conformational flexibility can impact the entropic factors of reactions, thereby influencing their rates. nih.gov These findings suggest that the specific stereoisomer of this compound would likely exhibit distinct reactivity in ring functionalization reactions.

Table 3: Potential Cyclohexane Ring Functionalization Reactions

| Reaction Type | Reagents/Catalysts | Potential Product |

|---|---|---|

| Transannular C-H Arylation | Palladium catalysts, appropriate ligands, aryl halides | Aryl-substituted this compound |

The development of such functionalization reactions would significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse range of analogs with potentially new applications.

Stereochemical Investigations

Analysis of Configurational Isomers and Stereoisomerism

2-Hydroxycyclohexanecarboxamide has two stereogenic centers, which gives rise to four possible stereoisomers. These exist as two pairs of enantiomers. The isomers are designated based on the relative orientation of the hydroxyl and carboxamide substituents as either cis or trans.

Cis Isomers : The hydroxyl and carboxamide groups are on the same side of the cyclohexane (B81311) ring. This configuration exists as a pair of enantiomers: (1R,2R)-2-hydroxycyclohexanecarboxamide and (1S,2S)-2-hydroxycyclohexanecarboxamide.

Trans Isomers : The hydroxyl and carboxamide groups are on opposite sides of the ring. This configuration also exists as a pair of enantiomers: (1R,2S)-2-hydroxycyclohexanecarboxamide and (1S,2R)-2-hydroxycyclohexanecarboxamide.

The relationship between these isomers is summarized in the table below.

| Isomer Pair | Relationship |

| (1R,2R) and (1S,2S) | Enantiomers |

| (1R,2S) and (1S,2R) | Enantiomers |

| (1R,2R) and (1R,2S) | Diastereomers |

| (1R,2R) and (1S,2R) | Diastereomers |

| (1S,2S) and (1R,2S) | Diastereomers |

| (1S,2S) and (1S,2R) | Diastereomers |

These stereoisomers can be differentiated by their distinct physical properties, such as optical rotation. mdpi.com The synthesis and separation of these individual stereoisomers are crucial for understanding their specific biological roles and for the development of chiral drugs. nih.gov

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring of this compound is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.orglibretexts.org In the chair conformation, the substituents can occupy either axial or equatorial positions. libretexts.org

The rapid interconversion between the two chair conformations, known as ring flipping, leads to the exchange of axial and equatorial positions. libretexts.org However, the two chair conformers of a substituted cyclohexane are often not of equal energy. msu.edu Substituents, particularly bulky ones, are more stable in the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. maricopa.edu

For the trans-isomers of this compound, one conformer can have both the hydroxyl and carboxamide groups in equatorial positions (diequatorial), which is generally the most stable conformation. The other conformer would have both groups in axial positions (diaxial), which is significantly less stable.

For the cis-isomers, one substituent must be axial and the other equatorial in any given chair conformation. The relative stability of the two possible chair conformers will depend on the relative steric bulk of the hydroxyl and carboxamide groups.

The various conformations of cyclohexane include the high-energy half-chair and the flexible twist-boat and boat forms, though the chair conformation is the most stable and prevalent. libretexts.orgyoutube.com

Diastereoselective and Enantioselective Synthesis Outcomes

The synthesis of specific stereoisomers of this compound requires stereoselective methods. Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possible diastereomers. Enantioselective synthesis focuses on obtaining a single enantiomer.

While specific synthesis routes for this compound are not detailed in the provided search results, general strategies for related compounds can be considered. For instance, diastereoselective synthesis of substituted piperidines has been achieved with high diastereoselectivity through intramolecular ring-closing reactions. nih.gov Similar strategies could potentially be adapted for the synthesis of specific diastereomers of this compound.

Enantioselective synthesis often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. The synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid, a related cyclic amino acid, has been reported, demonstrating the feasibility of accessing all stereoisomers of such cyclic systems. nih.gov

Kinetic Resolution Studies of Racemic Mixtures

Kinetic resolution is a widely used technique for separating the enantiomers of a racemic mixture. wikipedia.org This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. wikipedia.org

Enzymatic kinetic resolution has proven to be a powerful tool for the synthesis of enantiopure compounds. For example, engineered amine dehydrogenases have been used for the kinetic resolution of racemic primary amines, yielding enantiopure S-configured amines with high enantiomeric excess. d-nb.info

In the context of 2-hydroxyamides, kinetic resolution using a chiral acyl-transfer catalyst has been shown to be highly effective. mdpi.com This method, which involves asymmetric esterification or acylation, can achieve high selectivity for a variety of racemic 2-hydroxy-N,N-dimethylamides. mdpi.com The following table summarizes representative results for the kinetic resolution of related 2-hydroxyamides.

| Substrate | Catalyst | Acyl Source | Selectivity (s-value) | Reference |

| Racemic 2-hydroxy-N,N-dimethylamides | (R)-Benzotetramisole | Diphenylacetyl component | >250 | mdpi.com |

| Racemic 2-hydroxyalkanoates | (R)-Benzotetramisole | Pivalic anhydride (B1165640) | 47-202 | nih.gov |

These findings suggest that a similar enzymatic or chemo-catalytic kinetic resolution approach could be successfully applied to the racemic mixtures of cis- and trans-2-Hydroxycyclohexanecarboxamide to isolate the individual enantiomers.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling is fundamental to understanding the three-dimensional structure of a molecule, which in turn governs its physical and biological properties. For 2-Hydroxycyclohexanecarboxamide, the primary focus of molecular modeling would be to elucidate its conformational landscape. The cyclohexane (B81311) ring is not planar and primarily adopts a stable "chair" conformation to minimize angle and torsional strain. libretexts.org

The presence of two substituents on the cyclohexane ring—a hydroxyl (-OH) group and a carboxamide (-CONH2) group—at positions 1 and 2, respectively, introduces the possibility of several stereoisomers (cis and trans) and, within each, multiple conformers. The key aspect of a conformational analysis would be to determine the relative energies of these different arrangements.

A critical factor in the conformational preference is the orientation of the substituents, which can be either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The relative stability of these conformers is influenced by steric interactions. Generally, larger substituents prefer the equatorial position to avoid steric hindrance with other axial atoms, a phenomenon known as 1,3-diaxial interaction. scribd.com

For this compound, a computational study would systematically explore all possible chair and boat conformations of both cis and trans isomers to identify the lowest energy structures. This analysis is crucial as the predominant conformation can significantly influence the molecule's reactivity and intermolecular interactions.

Table 1: Potential Conformational Isomers of this compound for Computational Analysis

| Isomer | Hydroxyl Group Position | Carboxamide Group Position | Key Interactions to Investigate |

| cis | Axial | Equatorial | Gauche interactions, potential intramolecular hydrogen bonding |

| cis | Equatorial | Axial | 1,3-diaxial interactions, potential intramolecular hydrogen bonding |

| trans | Axial | Axial | 1,3-diaxial interactions |

| trans | Equatorial | Equatorial | Gauche interactions |

This table represents a hypothetical set of conformations that would be the subject of computational analysis. The actual stability would be determined by energy calculations.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for investigating the electronic structure and predicting the reactivity of molecules. DFT has become a popular method due to its balance of accuracy and computational cost. nih.govua.es For this compound, DFT calculations could provide a wealth of information.

These calculations can determine various electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical DFT-Calculated Properties for a Conformer of this compound

| Property | Hypothetical Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates electron-donating ability |

| Energy of LUMO | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Note: The values in this table are purely illustrative and would need to be determined by actual DFT calculations.

Prediction of Molecular Interactions and Binding Modes (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. nih.gov This method is instrumental in drug discovery and in understanding biological processes. While no specific docking studies involving this compound have been reported, the methodology is broadly applicable.

A molecular docking study would involve a known protein target. The algorithm would then sample a large number of possible conformations and orientations of the this compound molecule within the binding site of the protein. These poses are then scored based on a function that estimates the binding affinity.

The results of a docking simulation would predict the most likely binding mode, including the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. The hydroxyl and carboxamide groups of this compound are capable of forming hydrogen bonds, which would likely be a dominant factor in its binding to a protein target. For example, studies on other carboxamide derivatives have successfully used molecular docking to understand their binding to enzymes like cyclooxygenases. nih.gov

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions. nih.govrsc.org By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. For this compound, computational studies could investigate various potential reactions.

For example, the synthesis of this compound itself could be studied to understand the stereochemical outcome of the reaction. Furthermore, reactions involving the hydroxyl or carboxamide groups, such as esterification, oxidation, or hydrolysis, could be modeled.

These computational investigations would involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energy. A lower activation energy indicates a more favorable reaction pathway. Such studies provide a level of detail about reaction dynamics that is often difficult to obtain through experimental means alone. nih.gov

Molecular Interactions and Recognition Phenomena

Supramolecular Assembly and Non-Covalent Interactions

Supramolecular assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. For 2-Hydroxycyclohexanecarboxamide, these interactions would primarily include hydrogen bonding, and to a lesser extent, van der Waals forces. The presence of both hydrogen bond donors (the hydroxyl and amide protons) and acceptors (the carbonyl and hydroxyl oxygens) allows for the formation of intricate networks.

A definitive characterization of the hydrogen bonding networks in this compound would require experimental data from techniques such as X-ray crystallography or advanced NMR spectroscopy. As of now, specific studies detailing the crystal structure or solution-state self-assembly of this compound are not publicly available.

In the absence of direct data, one can hypothesize potential hydrogen bonding motifs based on the structures of related compounds like other cyclohexane (B81311) derivatives or α-hydroxy amides. These motifs could include:

Intramolecular Hydrogen Bonds: Formation of a hydrogen bond between the hydroxyl group and the carbonyl oxygen of the amide group, which would influence the conformation of the cyclohexane ring.

Intermolecular Hydrogen Bonds:

Amide-Amide Interactions: Formation of classic dimeric or catemeric structures through N-H···O=C hydrogen bonds between amide groups of adjacent molecules.

Hydroxyl-Amide Interactions: The hydroxyl group could act as a donor to the amide carbonyl oxygen or as an acceptor from an amide N-H.

Hydroxyl-Hydroxyl Interactions: Formation of chains or rings involving O-H···O hydrogen bonds between the hydroxyl groups of neighboring molecules.

The stereochemistry of the substituents (cis or trans) would profoundly impact the resulting supramolecular architecture.

Table 1: Hypothetical Hydrogen Bonding Parameters for this compound

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

| Amide-Amide | N-H | C=O | Dimer, Chain |

| Hydroxyl-Amide | O-H | C=O | Sheet, 3D Network |

| Hydroxyl-Amide | N-H | O-H | Sheet, 3D Network |

| Hydroxyl-Hydroxyl | O-H | O-H | Chain, Ring |

Note: This table is predictive and not based on experimental data for this compound.

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. There is currently no published research investigating this compound as either a host or a guest in such complexes.

Theoretically, self-assembled structures of this compound could form cavities capable of encapsulating small solvent molecules or other guests. Conversely, the molecule itself is likely too small and flexible to act as a robust host for most guest molecules. It could potentially act as a guest, binding within the cavity of a larger host molecule like a cyclodextrin (B1172386) or a calixarene, stabilized by hydrogen bonds and hydrophobic interactions.

Ligand Binding Studies in Catalysis and Chemical Biology

The functional groups of this compound make it a potential ligand for metal ions, which is a cornerstone of its application in catalysis and chemical biology. The hydroxyl and amide groups can coordinate to metal centers, influencing their catalytic activity or enabling molecular recognition.

There is a lack of specific studies on the use of this compound as a ligand in catalytic systems. The interaction with metal centers would likely involve the oxygen atoms of the hydroxyl and carbonyl groups acting as Lewis basic sites to coordinate with a metal ion. The nitrogen of the amide group could also participate in coordination.

The mode of coordination (monodentate, bidentate, or bridging) would depend on the metal ion, the solvent, and the reaction conditions. The cyclohexane backbone provides a scaffold that would influence the geometry of the resulting metal complex and, consequently, its catalytic properties.

Table 2: Potential Coordination Modes of this compound with Metal Centers

| Coordination Mode | Coordinating Atoms | Potential Application |

| Monodentate | Carbonyl Oxygen | General Catalysis |

| Bidentate | Hydroxyl Oxygen and Carbonyl Oxygen | Asymmetric Catalysis |

| Bridging | Hydroxyl and/or Carbonyl Oxygen | Polynuclear Catalysts |

Note: This table represents theoretical possibilities as no specific metal complexes of this compound have been reported in the literature.

Mineral flotation is a process that relies on the selective adhesion of mineral particles to air bubbles, facilitated by collector molecules that bind to the mineral surface. The functional groups of this compound suggest it could have potential as a collector for certain minerals.

The hydroxyl and amide groups could form hydrogen bonds or coordinate with metal ions on the surface of oxide or salt-type minerals. The selectivity would be determined by the specific affinity of these functional groups for the cations present in the mineral lattice. The cyclohexane ring provides a hydrophobic tail, which is necessary for adhesion to air bubbles.

However, no studies have been published that investigate the use of this compound as a flotation agent. Research in this area would involve flotation tests with various minerals and surface-sensitive techniques to probe the adsorption mechanism at the mineral-water interface.

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation (Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are fundamental in confirming the structural integrity of 2-Hydroxycyclohexanecarboxamide by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of similar structures, such as cyclohexanecarboxylic acid and other substituted cyclohexanes.

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets for the cyclohexane (B81311) ring protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon bearing the carboxamide group (CH-CONH₂) would likely appear as distinct multiplets. The chemical shifts of the amide protons (-NH₂) are typically observed as a broad singlet and can be concentration and solvent-dependent. The hydroxyl proton (-OH) also presents as a broad singlet, and its chemical shift is sensitive to hydrogen bonding. hmdb.canp-mrd.orglibretexts.org

¹³C NMR: The carbon NMR spectrum would provide key signals for the carbonyl carbon of the amide, the two carbons bearing the hydroxyl and carboxamide groups, and the remaining carbons of the cyclohexane ring. The carbonyl carbon is expected to resonate in the downfield region, typical for amide carbonyls. np-mrd.orgorganicchemistrydata.org

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~175-180 |

| C-OH | ~70-75 |

| C-CONH₂ | ~45-50 |

| Cyclohexane CH₂ | ~20-40 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.

Key IR absorption bands for this compound include:

A strong, broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

Two bands in the region of 3350-3180 cm⁻¹ due to the symmetric and asymmetric N-H stretching of the primary amide. organicchemistrydata.org

A strong absorption band around 1650 cm⁻¹ attributed to the C=O stretching vibration (Amide I band).

An absorption band around 1640 cm⁻¹ corresponding to the N-H bending vibration (Amide II band).

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretch, broad | ~3400-3200 |

| N-H (Amide) | Stretch | ~3350 and ~3180 |

| C-H (Alkane) | Stretch | ~2940 and ~2860 |

| C=O (Amide) | Stretch (Amide I) | ~1650 |

| N-H (Amide) | Bend (Amide II) | ~1640 |

Mass Spectrometry (MS) and Ion Mobility-Mass Spectrometry (IM-MS)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, a soft ionization technique such as electrospray ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺. The expected m/z (mass-to-charge ratio) for the [M+H]⁺ ion of this compound (C₇H₁₃NO₂) is approximately 144.10.

The fragmentation of this compound in the mass spectrometer would be expected to follow patterns characteristic of alcohols and amides. libretexts.orgscienceready.com.aulibretexts.org Key fragmentation pathways could include:

Loss of water (H₂O) from the molecular ion.

Loss of the amide group (-CONH₂).

Cleavage of the cyclohexane ring.

Ion Mobility-Mass Spectrometry (IM-MS)

Chromatographic Separations for Purity and Enantiomeric Excess Determination (e.g., HPLC, GC, TLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers to determine enantiomeric excess.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile compounds like this compound.

Purity Determination: Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with UV detection is a standard method for assessing the purity of the compound.

Enantiomeric Excess Determination: Chiral HPLC is the method of choice for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. nih.govuma.esnih.govheraldopenaccess.us This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. youtube.com The choice of CSP and mobile phase is critical for achieving good resolution.

Gas Chromatography (GC)

GC can be used for the analysis of this compound, although derivatization to a more volatile compound may be necessary. Chiral GC, using a chiral capillary column, is another powerful technique for the determination of enantiomeric excess. scienceready.com.au

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique for monitoring the progress of reactions and assessing the purity of a sample. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a solvent system of appropriate polarity would be chosen as the mobile phase to achieve separation from any impurities.

Example Chromatographic Systems for Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water or Methanol/Water | Purity Analysis |

| HPLC (Chiral) | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol or other non-polar/polar mixtures | Enantiomeric Excess |

| GC (Chiral) | Chiral Capillary Column | Inert carrier gas (e.g., Helium, Nitrogen) | Enantiomeric Excess |

| TLC | Silica Gel | Ethyl Acetate/Hexane or Dichloromethane/Methanol | Purity/Reaction Monitoring |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. While a specific crystal structure for this compound is not publicly available, studies on similar cyclic hydroxy amides and peptides provide insight into the likely solid-state conformation and intermolecular interactions. nih.govresearchgate.netnih.gov

Applications in Chemical Science and Materials Research

Building Block in Complex Organic Synthesis

Organic building blocks are foundational molecules used for the modular construction of more complex chemical structures. google.com 2-Hydroxycyclohexanecarboxamide fits this description perfectly, as its two reactive sites can be manipulated to forge new bonds and introduce specific functionalities into a target molecule. The cyclohexane (B81311) ring provides a three-dimensional framework that can influence the stereochemical outcome of reactions, making it a valuable tool in advanced organic synthesis.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. acs.orgnih.govchemspider.com The synthesis of these rings often relies on starting materials that possess multiple functional groups capable of undergoing cyclization reactions. This compound is a prime candidate for such transformations. The presence of both a nucleophilic hydroxyl group and an amide moiety within the same molecule opens pathways for intramolecular reactions to form fused heterocyclic systems.

For instance, under appropriate conditions, the hydroxyl group could act as a nucleophile, attacking the activated amide carbonyl to form a lactone-like intermediate, or the molecule could be used in intermolecular reactions to build larger, more complex heterocyclic frameworks. The amide functional group itself is a versatile intermediate for the synthesis of various heterocycles. acs.org The strategic placement of the hydroxyl and amide groups on the cyclohexane ring makes it a promising precursor for creating bicyclic compounds such as hexahydro-2H-1,3-benzoxazin-2-ones or related structures, which are valuable scaffolds in medicinal chemistry.

Table 1: Potential Heterocyclic Systems from this compound

| Precursor Functional Groups | Reaction Type | Potential Heterocyclic Core |

|---|---|---|

| Hydroxyl (-OH), Amide (-CONH₂) | Intramolecular Cyclization | Fused Oxazine |

| Hydroxyl (-OH), Amide (-CONH₂) | Multi-component Reaction | Substituted Pyrimidines or Diazepines |

The cyclohexane ring of this compound is not planar and typically exists in a chair conformation. The substituents can occupy either axial or equatorial positions, leading to distinct stereoisomers (e.g., cis and trans). This inherent chirality and conformational rigidity make the compound an excellent substrate for stereoselective reactions, where a specific stereoisomer of a product is formed preferentially.

A key application demonstrating this principle is the use of this compound as a precursor in biocatalytic processes. For example, it serves as a key intermediate in the enzymatic cascade for producing optically active (1S,2R)-cis-2-aminocyclohexanol, a valuable chiral building block for pharmaceuticals. This transformation highlights the ability to control the stereochemistry at two adjacent carbon centers, which is a significant challenge in synthetic chemistry. The defined spatial relationship between the hydroxyl and carboxamide groups on the cyclohexane frame guides the approach of reagents or the binding to an enzyme's active site, enabling high levels of stereocontrol.

Table 2: Example of a Stereoselective Transformation

| Starting Material | Transformation | Product | Key Feature |

|---|

Functional Materials Development

The development of new materials with tailored properties is a major focus of modern research. The functional groups present in this compound provide handles for incorporating it into larger molecular assemblies, leading to materials with specific functions.

Polymers containing amide linkages, known as polyamides, are a critical class of materials that includes nylons. numberanalytics.comicdst.org These are typically formed through the condensation polymerization of diamines with dicarboxylic acids. icdst.org this compound, being a bifunctional molecule, has the potential to be used as a monomer in step-growth polymerization.

The hydroxyl group can participate in esterification reactions, while the amide group, following hydrolysis to the corresponding carboxylic acid or reduction to an amine, can participate in amidation reactions. The incorporation of the bulky and rigid cyclohexane ring into a polymer backbone would significantly influence the material's properties, such as its thermal stability, mechanical strength, and solubility. Furthermore, the pendant hydroxyl or amide groups along the polymer chain would offer sites for post-polymerization modification, allowing for the fine-tuning of surface properties or the attachment of other functional molecules.

Table 3: Potential Polymer Applications

| Polymerization Route | Resulting Polymer Type | Potential Properties |

|---|---|---|

| Reaction via hydroxyl group with a diacid | Polyester | Increased rigidity and thermal stability from cyclohexane backbone |

| Reaction of derived aminocyclohexanol with a diacid | Polyamide | Introduction of hydrogen-bonding sites, modified mechanical properties |

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions, such as hydrogen bonding. The amide and hydroxyl groups of this compound are excellent hydrogen bond donors and acceptors. This makes the molecule an ideal building block for designing self-assembling systems.

Research on peptoids containing N-hydroxy amides has shown that these functional groups can drive the formation of unique sheet-like structures through intermolecular hydrogen bonds. nih.gov Similarly, other cyclohexane derivatives have been shown to form well-defined supramolecular arrangements. rsc.org It is therefore highly probable that this compound could form ordered assemblies such as fibers, gels, or liquid crystals in suitable solvents. These materials could have applications in areas such as tissue engineering, drug delivery, and sensing, where the precise spatial arrangement of functional groups is crucial. The combination of the rigid cyclohexane scaffold and the specific hydrogen-bonding vectors of the amide and hydroxyl groups provides a powerful tool for programming molecular self-assembly.

Chemical Reagents and Catalytic Ligands

The ability of a molecule to coordinate to a metal ion is the basis for its use as a ligand in catalysis. Transition metal complexes are essential tools in organic synthesis, and the properties of the complex are heavily influenced by the ligands surrounding the metal center. csuohio.edu

This compound possesses two potential coordination sites: the oxygen atom of the hydroxyl group and the oxygen or nitrogen atom of the amide group. This allows it to act as a bidentate ligand, binding to a metal ion to form a stable chelate ring. The specific stereochemistry of the cyclohexane ring would create a well-defined chiral environment around the metal center. Such chiral ligands are highly sought after for asymmetric catalysis, where they can induce the formation of one enantiomer of a product over the other. While specific catalytic applications of this compound are not yet widely reported, its structure is analogous to other successful bidentate ligands used in a variety of metal-catalyzed reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Surface Chemistry and Interfacial Phenomena (e.g., Flotation Collectors)

The unique molecular structure of this compound, featuring both a hydroxyl (-OH) and a carboxamide (-CONH2) group on a cyclohexane ring, suggests its potential for surface activity and application in interfacial phenomena. While direct and extensive research on this compound as a flotation collector is not widely available in public literature, the principles of surface chemistry and the behavior of structurally analogous compounds, particularly hydroxamic acids and other amide-based collectors, provide a strong basis for understanding its potential in mineral processing.

Flotation is a widely used process in the mining industry to separate valuable minerals from gangue (unwanted rock or minerals). journalssystem.com This separation is achieved by rendering the surface of the desired mineral hydrophobic (water-repellent) through the use of chemical reagents called collectors. surfacesciencewestern.com The hydrophobic particles then attach to air bubbles and float to the surface, forming a froth that can be collected. The effectiveness of a collector depends on its ability to selectively adsorb onto the surface of the target mineral. onemine.org

The functional groups present in this compound are known to be active in mineral flotation. Hydroxamic acids (R-CO-NHOH), which contain a similar N-hydroxy amide group, are well-established as powerful and selective collectors for a variety of oxide minerals. researchgate.nethzdr.de These include copper oxides like malachite, as well as cassiterite, wolframite, and rare earth minerals. surfacesciencewestern.combibliotekanauki.pl The collecting power of hydroxamic acids stems from their ability to form strong chemical bonds, specifically five-membered chelate rings, with metal cations on the mineral surface. researchgate.netresearchgate.net This chemisorption process is highly selective towards certain metal ions, which is a key factor for efficient mineral separation. hzdr.de

Research on various hydroxamic acid derivatives has demonstrated the influence of the hydrocarbon group (R-group) on their flotation performance. For instance, studies on N-hydroxy-N-aryl amides have shown their effectiveness in the flotation of malachite, achieving good separation from calcite and quartz. mdpi.com Similarly, N-hydroxy-N-phenyloctanamide (HPOA) has been investigated as a selective collector for fluorite, showing superior performance compared to traditional fatty acid collectors in separating fluorite from calcite. researchgate.net

The adsorption of these collectors onto mineral surfaces has been confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS). ustb.edu.cnscirp.orgscirp.org These studies provide evidence of the chemical interaction between the collector molecules and the mineral surface, supporting the chelation mechanism. bibliotekanauki.plresearchgate.net

Given the structural similarities, it is plausible that this compound could exhibit analogous behavior as a flotation collector, particularly for oxide minerals. The hydroxyl and amide groups could participate in forming stable chelate complexes with metal cations on the mineral surface, thereby inducing hydrophobicity. The cyclohexane ring would act as the hydrophobic tail, promoting attachment to air bubbles.

To illustrate the performance of related amide-based collectors, the following data tables summarize research findings from studies on similar compounds.

Table 1: Flotation Performance of N-hydroxy-N-phenyloctanamide (HPOA) in Fluorite/Calcite Separation

| Collector | Mineral | pH | Collector Concentration (mol/L) | Flotation Recovery (%) |

| HPOA | Fluorite | 7 | 1 x 10⁻⁴ | ~95 |

| HPOA | Calcite | 7 | 1 x 10⁻⁴ | ~20 |

| Oleic Acid | Fluorite | 7 | 1 x 10⁻⁴ | ~80 |

| Oleic Acid | Calcite | 7 | 1 x 10⁻⁴ | ~75 |

This data is based on findings for N-hydroxy-N-phenyloctanamide and is intended to be illustrative of the potential selectivity of amide-based collectors. researchgate.netresearchgate.net

Table 2: Adsorption Data for N-hydroxy-N-phenyloctanamide (HPOA) on Mineral Surfaces

| Mineral | Adsorption Amount of HPOA (mg/g) |

| Fluorite | > 1.2 |

| Calcite | < 0.4 |

This data highlights the selective adsorption of an amide-based collector on the target mineral surface. researchgate.net

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways

The pursuit of green and efficient chemical syntheses is a paramount goal in modern chemistry. For 2-hydroxycyclohexanecarboxamide, future research will likely focus on developing novel synthetic routes that are both economically viable and environmentally friendly.

Organocatalysis: The use of small organic molecules as catalysts offers a powerful alternative to traditional metal-based catalysts, often providing high levels of stereoselectivity. Future work could explore the application of organocatalysts in the asymmetric synthesis of chiral this compound derivatives. For instance, proline and its derivatives have been successfully used in the enantioselective construction of cyclohexanes. organic-chemistry.org This approach could lead to the development of highly enantiomerically enriched products, which is crucial for various applications.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild reaction conditions, making them ideal for sustainable synthesis. The enzymatic synthesis of chiral α-hydroxy amides has been demonstrated through sequential reactions involving yeast reduction and lipase-catalyzed aminolysis. nih.gov A similar biocatalytic cascade could be envisioned for the production of this compound, potentially starting from a corresponding keto-ester precursor. This would provide a highly efficient and green route to enantiomerically pure products.

Flow Chemistry: Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering advantages in terms of safety, scalability, and efficiency. The synthesis of related cyclic compounds, such as cyclopropane (B1198618) aminoketones, has been successfully achieved using two-step continuous flow processes. rsc.org Applying flow chemistry to the synthesis of this compound could enable rapid optimization of reaction conditions and facilitate large-scale production.

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, advanced mechanistic investigations will be crucial for unraveling the complexities of its formation and reactivity.

Computational Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction pathways and transition states. Such studies can provide insights into the stereochemical outcome of reactions and help in the rational design of catalysts and substrates. For example, computational studies have been used to understand the structure and reactivity of other cyclic compounds. mdpi.com

In-situ Spectroscopic Analysis: Techniques such as ReactIR and in-situ NMR spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products during a chemical reaction. These methods can be employed to study the kinetics and mechanism of the formation of this compound, leading to a more comprehensive understanding of the reaction dynamics.

Design of Next-Generation Analogues for Specific Chemical Functions

The core structure of this compound provides a versatile scaffold for the design of new molecules with tailored properties. Future research will undoubtedly focus on the synthesis and evaluation of next-generation analogues with specific chemical functions.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the properties of the resulting analogues, it is possible to establish structure-activity relationships. Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to derivatives of 1,2-cyclomethylene carboxylic monoamide hydroxamic acids and other cyclic compounds to predict their biological activities. frontiersin.orgresearchgate.netnih.gov Similar approaches could be used to design this compound analogues with desired functionalities.

Table 1: Potential Modifications of this compound for SAR Studies

| Modification Site | Potential Substituents | Desired Functional Outcome |

| Cyclohexane (B81311) Ring | Alkyl, Aryl, Halogen | Altered lipophilicity and steric profile |

| Hydroxyl Group | Etherification, Esterification | Modulation of hydrogen bonding capacity |

| Amide Group | N-alkylation, N-arylation | Enhanced stability and modified solubility |

Bioisosteric Replacement: The concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, can be a powerful strategy in drug design. In the context of this compound, replacing certain moieties with bioisosteres could lead to analogues with improved pharmacokinetic or pharmacodynamic properties.

Integration with Emerging Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The convergence of chemistry with emerging technologies is set to revolutionize the way molecules are designed and synthesized. For this compound, the integration of flow chemistry and machine learning holds immense promise.

Automated Synthesis Platforms: Combining flow chemistry with robotic systems and real-time analytics can create automated platforms for the synthesis and optimization of this compound and its analogues. These platforms can rapidly screen a wide range of reaction conditions and substrates, significantly accelerating the discovery process.

Machine Learning for Predictive Chemistry: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions, suggest optimal reaction conditions, and even design novel synthetic routes. youtube.com By applying machine learning to the synthesis of this compound, researchers could identify novel and efficient synthetic pathways that might not be apparent through traditional methods. Furthermore, machine intelligence is being used for the computational design and discovery of novel materials with specific properties. youtube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxycyclohexanecarboxamide, and how can reaction conditions be standardized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step processes, such as enzymatic biocascades or condensation reactions. For example, enzymatic platforms using ketone reductases (KREDs) and nitrile hydratases can achieve enantioselective synthesis of (1R,2S)-2-hydroxycyclohexanecarboxamide under controlled pH (6.5–7.5) and temperature (25–30°C) . Optimization strategies include continuous flow reactors to enhance efficiency and high-throughput screening to minimize by-products . Purification via column chromatography or recrystallization ensures high-purity yields (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclohexane backbone and hydroxyl/carboxamide substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹, amide C=O at ~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ at m/z 172.1) . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Work should be conducted in a fume hood to minimize inhalation risks. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Spill containment requires inert absorbents (e.g., vermiculite). Waste disposal must comply with hazardous chemical regulations . Pre-approval by the Principal Investigator and documented safety training are required prior to use .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved, and what techniques validate stereochemical outcomes?

- Methodological Answer : Enzymatic biocascades using Rhodococcus rhodochrous whole cells with amidase inhibitors (e.g., DEPA) enable selective production of (1R,2S)-enantiomers . Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or polarimetric analysis confirms enantiomeric excess (>99%). X-ray crystallography provides definitive stereochemical assignments .

Q. What experimental designs are effective for resolving contradictions in bioactivity data across studies (e.g., variable IC₅₀ values in enzyme inhibition assays)?

- Methodological Answer : Use standardized assay conditions (e.g., fixed pH, temperature, and substrate concentrations) to minimize variability. Employ statistical methods like the Benjamini-Hochberg procedure to control false discovery rates (FDR) in high-throughput screens . Replicate studies (n ≥ 3) and validate results with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like neuraminidase or GABA receptors. Quantitative Structure-Activity Relationship (QSAR) models identify critical substituents (e.g., trifluoromethyl groups improving metabolic stability) . Density Functional Theory (DFT) calculations optimize electronic properties for target binding .

Q. What strategies mitigate by-product formation during large-scale synthesis of this compound?

- Methodological Answer : Kinetic studies under varying temperatures (20–40°C) and solvent systems (e.g., THF/water mixtures) identify optimal reaction trajectories. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time . Design of Experiments (DoE) models (e.g., Box-Behnken) maximize yield while minimizing impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.